

Technical Whitepaper: Physicochemical Profiling & Synthesis of α -Fluorocinnamic Acid

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Compound of Interest

Compound Name: *alpha-Fluorocinnamic acid*

CAS No.: 350-90-3

Cat. No.: B1332728

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α -Fluorocinnamic Acid (CAS: 350-90-3)

Executive Summary

α -Fluorocinnamic acid (2-Fluoro-3-phenyl-2-propenoic acid) represents a critical bioisostere in modern drug design. By replacing the

α -hydrogen of cinnamic acid with fluorine, researchers can significantly alter the metabolic profile of the molecule without drastically changing its steric bulk. This modification is a standard strategy to block metabolic degradation (specifically

α -oxidation) and modulate the pKa of the carboxylic acid moiety.

This guide provides a definitive physicochemical profile of

α -fluorocinnamic acid, resolving common ambiguities regarding its isomerism, melting point, and thermal stability. It further details a robust, self-validating synthetic workflow based on the Horner-Wadsworth-Emmons (HWE) reaction.

Chemical Identity & Stereochemistry[1]

The nomenclature of

-fluorocinnamic acid often leads to confusion due to the conflicting use of cis/trans (referring to the relative position of the phenyl and carboxylic acid groups) and E/Z (IUPAC stereodescriptors).

- Common Name:

-Fluorocinnamic acid[1][2][3]

- IUPAC Name: (2Z)-2-Fluoro-3-phenyl-2-propenoic acid[1][2]

- CAS Number: 350-90-3[1][2][3]

- Molecular Formula: C

H

FO

[1][2][3]

- Molecular Weight: 166.15 g/mol [1][3]

Isomer Analysis (E vs. Z)

The commercially available and thermodynamically stable form is the (Z)-isomer.

- Stereochemical Assignment:
 - -Carbon: Fluorine (Atomic No. 9) has higher priority than the Carboxyl carbon (Atomic No. 6).
 - -Carbon: The Phenyl group has higher priority than Hydrogen.
 - Configuration: In the stable crystal form, the Phenyl ring and the Fluorine atom are on the same side (syn). This assigns the configuration as (Z) (from German zusammen, together).
 - "Trans" Confusion: In older literature, this molecule is often called "trans" because the bulky Phenyl and Carboxyl groups are on opposite sides (anti-periplanar), minimizing steric strain.

Physicochemical Properties[2][3][4][5][6][7][8]

The following data aggregates experimental values from authoritative chemical registries and primary literature.

Table 1: Core Physical Data

Property	Experimental Value	Condition / Note
Melting Point (MP)	156 – 159 °C	Recrystallized from Ethanol/Water [1, 2]
Boiling Point (BP)	290 °C	Lit. value at 760 mmHg [1]
Thermal Stability	Unstable > 200 °C	Undergoes decarboxylation to -fluorostyrene
pKa	~4.8	Predicted (Acidic strength comparable to cinnamic acid)
LogP	2.08 – 2.13	Moderate lipophilicity [3]
Appearance	White to off-white powder	Crystalline solid

Thermal Instability & Decarboxylation

Critical Insight: While a boiling point of 290 °C is cited, distillation at atmospheric pressure is not recommended.

-Fluorocinnamic acid is prone to decarboxylation at elevated temperatures, particularly in the presence of copper catalysts or under prolonged heating, yielding

-fluorostyrene.

- Recommendation: For purification, rely on recrystallization. If distillation is necessary (e.g., for derivatives), use high vacuum (< 1 mmHg) to lower the boiling point below the decomposition threshold.

Synthesis & Purification Protocol

The most reliable method for synthesizing high-purity (Z)-

-fluorocinnamic acid is the Horner-Wadsworth-Emmons (HWE) Olefination. This method offers superior stereocontrol compared to the Perkin condensation.

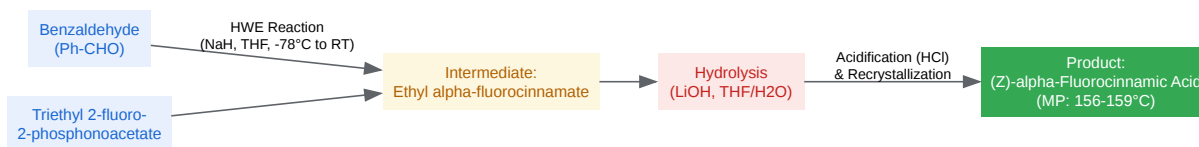
Reagents

- Substrate: Benzaldehyde (freshly distilled).
- Reagent: Triethyl 2-fluoro-2-phosphonoacetate.
- Base: Sodium hydride (NaH) or Lithium diisopropylamide (LDA).
- Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Workflow

- Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF at 0 °C. Add Triethyl 2-fluoro-2-phosphonoacetate (1.1 equiv) dropwise. Stir for 30 minutes until gas evolution ceases and a clear solution forms (Formation of the phosphonate carbanion).
- Coupling: Cool the solution to -78 °C (to maximize stereoselectivity). Add Benzaldehyde (1.0 equiv) dropwise.
- Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. The stabilized ylide typically favors the thermodynamic product (Ph and COOH anti Z-isomer).
- Hydrolysis: The resulting ester (Ethyl -fluorocinnamate) is hydrolyzed using LiOH in THF/Water (1:1) at room temperature for 12 hours.
- Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[4]
- Purification: Recrystallize the crude solid from hot Ethanol/Water (95:5).

Visualization: Synthesis Pathway



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Figure 1: Synthetic workflow for

-fluorocinnamic acid via Horner-Wadsworth-Emmons olefination.

Applications in Drug Development[10] Metabolic Blocking

The primary utility of

-fluorocinnamic acid is as a metabolic blocker. In non-fluorinated cinnamic derivatives, the -position is susceptible to metabolic attack (e.g., hydration of the double bond or oxidation). The C-F bond (bond energy ~116 kcal/mol) is metabolically inert, preventing these transformations and extending the half-life of the pharmacophore.

Bioisosterism

The fluorine atom acts as a bioisostere for hydrogen but with distinct electronic properties:

- Sterics: Fluorine (Van der Waals radius 1.47 Å) is slightly larger than Hydrogen (1.20 Å) but significantly smaller than a Methyl group, causing minimal steric perturbation to protein binding pockets.
- Electronics: The high electronegativity of fluorine lowers the pKa of the carboxylic acid and polarizes the double bond, potentially altering the reactivity of the Michael acceptor system if used in covalent inhibitors.

References

- CAS Common Chemistry. (n.d.). 2-Fluoro-3-phenyl-2-propenoic acid (CAS 350-90-3).[1][2][3] American Chemical Society. Retrieved January 28, 2026, from [\[Link\]](#)

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Sources

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- 3. [«alpha»-Fluorocinnamic acid \(CAS 350-90-3\) - Chemical & Physical Properties by Cheméo \[chemeo.com\]](#)
- 4. [Horner-Wadsworth-Emmons Reaction | NROChemistry \[nrochemistry.com\]](#)
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